molecular formula C9H5ClF3NO B15361178 5-(Chloromethyl)-2-(trifluoromethoxy)benzonitrile

5-(Chloromethyl)-2-(trifluoromethoxy)benzonitrile

Cat. No.: B15361178
M. Wt: 235.59 g/mol
InChI Key: UPLKAGBPQNVBII-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-(trifluoromethoxy)benzonitrile is an organic compound characterized by a benzene ring substituted with a chloromethyl group at the 5-position and a trifluoromethoxy group at the 2-position, along with a nitrile group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:

  • Halogenation: Starting with 2-(trifluoromethoxy)benzonitrile, chloromethylation can be achieved using chloromethyl methyl ether in the presence of a strong acid catalyst.

  • Nucleophilic Substitution: Another approach involves the substitution of a suitable leaving group with a chloromethyl group using reagents like chloromethyl chloride.

Industrial Production Methods: In an industrial setting, large-scale synthesis may involve optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of chloromethyl ketones.

  • Reduction: Reduction reactions can target the nitrile group, converting it to a primary amine.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.

  • Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation catalysts are typically used.

  • Substitution: Reagents like sodium cyanide or ammonia can be employed for nucleophilic substitution.

Major Products Formed:

  • Oxidation: Chloromethyl ketones

  • Reduction: Primary amines

  • Substitution: Various functionalized derivatives

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a building block for bioactive molecules and probes in biological studies. Medicine: Industry: Its unique properties make it valuable in material science and as a precursor for advanced polymers.

Mechanism of Action

The mechanism by which 5-(Chloromethyl)-2-(trifluoromethoxy)benzonitrile exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The trifluoromethoxy group enhances the compound's metabolic stability, while the chloromethyl group provides a reactive site for further modifications.

Comparison with Similar Compounds

  • 5-(Chloromethyl)furfural: Similar in having a chloromethyl group but differs in the presence of a furan ring.

  • 2-(Trifluoromethoxy)benzonitrile: Lacks the chloromethyl group, altering its reactivity and applications.

Uniqueness: 5-(Chloromethyl)-2-(trifluoromethoxy)benzonitrile stands out due to its combination of trifluoromethoxy and chloromethyl groups on a benzene ring, providing a balance of stability and reactivity that is valuable in various applications.

This compound's versatility and unique properties make it a valuable asset in scientific research and industrial applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry highlight its importance in advancing various fields.

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Properties

Molecular Formula

C9H5ClF3NO

Molecular Weight

235.59 g/mol

IUPAC Name

5-(chloromethyl)-2-(trifluoromethoxy)benzonitrile

InChI

InChI=1S/C9H5ClF3NO/c10-4-6-1-2-8(7(3-6)5-14)15-9(11,12)13/h1-3H,4H2

InChI Key

UPLKAGBPQNVBII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCl)C#N)OC(F)(F)F

Origin of Product

United States

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